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molecular formula C8H11NO2 B8739972 1-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde

1-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B8739972
M. Wt: 153.18 g/mol
InChI Key: XMNCMVSLANZVCD-UHFFFAOYSA-N
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Patent
US04460584

Procedure details

The starting material may be prepared as follows. A solution of 2-formylpyrrole (1.0 g.) and a 50% w/w dispersion of sodium hydride in oil (0.72 g.) in DMF (20 ml.) was treated with 3-chloropropanol (1.03 g.) and the mixture heated at 90° for 18 hours and then evaporated to dryness. The residue was partitioned between water and ether, and the ether phase was dried and evaporated to dryness to give 1-(3-hydroxypropyl)-2-formylpyrrole (1.48 g.) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[NH:4][CH:5]=[CH:6][CH:7]=1)=[O:2].[H-].[Na+].Cl[CH2:11][CH2:12][CH2:13][OH:14]>CN(C=O)C>[OH:14][CH2:13][CH2:12][CH2:11][N:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[CH:1]=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C=1NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.03 g
Type
reactant
Smiles
ClCCCO
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material may be prepared
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 90° for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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